molecular formula C10H11NO B13636826 3-Hydroxy-3-(3-methylphenyl)propanenitrile

3-Hydroxy-3-(3-methylphenyl)propanenitrile

Cat. No.: B13636826
M. Wt: 161.20 g/mol
InChI Key: OYFDTBOJBCVCCT-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(3-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a hydroxyl group, a nitrile group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(3-methylphenyl)propanenitrile typically involves the reaction of 3-methylbenzaldehyde with a suitable nitrile source under basic conditions. One common method is the reaction of 3-methylbenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl group, followed by protonation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-(3-methylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Thionyl chloride (SOCl2) for conversion to a chloride, followed by nucleophilic substitution

Major Products Formed:

    Oxidation: 3-(3-methylphenyl)propanal

    Reduction: 3-Hydroxy-3-(3-methylphenyl)propanamine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-Hydroxy-3-(3-methylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(3-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Hydroxy-3-phenylpropanenitrile: Similar structure but lacks the methyl group on the phenyl ring.

    3-Hydroxy-3-(4-methylphenyl)propanenitrile: Similar structure with the methyl group in the para position.

    3-Hydroxy-3-(2-methylphenyl)propanenitrile: Similar structure with the methyl group in the ortho position.

Uniqueness: 3-Hydroxy-3-(3-methylphenyl)propanenitrile is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-hydroxy-3-(3-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10,12H,5H2,1H3

InChI Key

OYFDTBOJBCVCCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC#N)O

Origin of Product

United States

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